![molecular formula C20H15N3OS B2418502 N-(3-(イミダゾ[2,1-b]チアゾール-6-イル)フェニル)シンナマミド CAS No. 1212796-57-0](/img/structure/B2418502.png)
N-(3-(イミダゾ[2,1-b]チアゾール-6-イル)フェニル)シンナマミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
抗がん活性
イミダゾ[2,1-b]チアゾール誘導体は、癌細胞株に対する細胞毒性効果について研究されています。特に、化合物2-(6-(4-クロロフェニル)イミダゾ[2,1-b]チアゾール-3-イル)-N-(6-(4-(4-メトキシベンジル)ピペラジン-1-イル)ピリジン-3-イル)アセトアミド (5l)は、ソラフェニブ(IC50 = 5.2 μM)と比較して、MDA-MB-231乳癌細胞株に対して有望な阻害効果を示しました(IC50 = 1.4 μM)。また、MDA-MB-231に対してHepG2細胞株よりも選択性を示しました .
抗真菌作用
イミダゾ[2,1-b]チアゾールは、抗真菌活性を示しています。 研究者らは、真菌感染症に対する薬剤としての可能性を探求してきました .
抗菌効果
イミダゾ[2,1-b]チアゾール骨格を含む化合物は、抗菌特性について研究されています。 これらの誘導体は、細菌感染症の対策に貢献する可能性があります .
抗炎症の可能性
一部のイミダゾ[2,1-b]チアゾール誘導体は、抗炎症効果を示しています。 さらなる調査により、そのメカニズムと潜在的な治療用途が明らかになる可能性があります .
降圧活性
イミダゾ[2,1-b]チアゾールを降圧剤として使用することに関心が寄せられています。 血圧調節への影響は、調査する価値があります .
嚢胞性線維症膜透過調節因子(CFTR)選択的増強剤
イミダゾ[2,1-b]チアゾール系化合物は、CFTR選択的増強剤として研究されてきました。 これらの分子は、嚢胞性線維症の治療に役割を果たす可能性があります .
作用機序
Target of Action
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide, also known as (E)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-phenylprop-2-enamide, is a compound that has been studied for its potential anticancer properties Similar compounds have been found to target the nad-dependent deacetylase sirtuin-1 (sirt1), a protein involved in cellular regulation .
Mode of Action
For instance, SIRT1 activators bind to the enzyme-peptide substrate complex at an allosteric site, lowering the Michaelis constant for acetylated substrates .
Biochemical Pathways
The compound may affect various biochemical pathways, particularly those related to cell growth and proliferation. Imidazo[2,1-b]thiazole derivatives have been found to exhibit broad-spectrum antiproliferative activity against various cancer cell lines
Result of Action
The compound has been found to exhibit promising inhibitory activity against various cancer cell lines . For instance, it has shown significant effects against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 . These results suggest that the compound may have potential as an anticancer agent.
生化学分析
Biochemical Properties
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide and these enzymes is primarily through binding to the active site, thereby preventing substrate access and subsequent enzyme activity .
Cellular Effects
The effects of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and division . Additionally, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide can induce apoptosis in certain cell lines, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular metabolism . The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism, making it a valuable tool for studying biochemical pathways and developing therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity .
Transport and Distribution
Within cells and tissues, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
(E)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h1-14H,(H,21,24)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKMSKTZYDFUSY-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

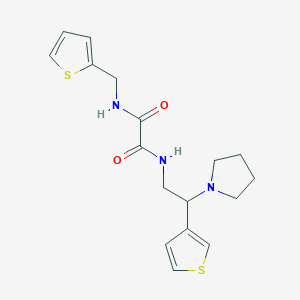
![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2418425.png)
![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)
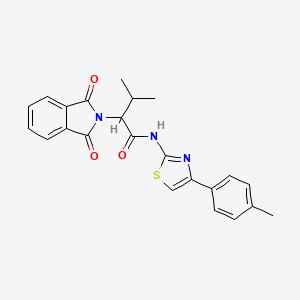
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide](/img/structure/B2418428.png)
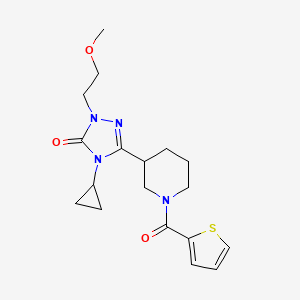
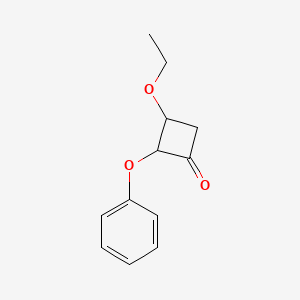

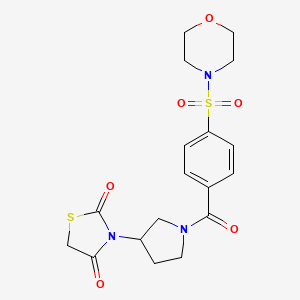
![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)
![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)
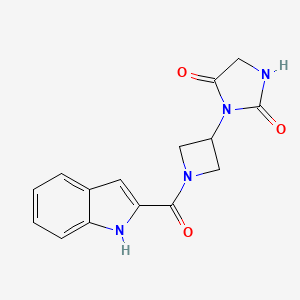
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)
